2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose

Glycosylation yield Koenigs–Knorr reaction Rhamnosyl bromide donor

2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose (CAS 28915-80-2) is a per-O-acetylated L-rhamnopyranose derivative featuring a free anomeric hydroxyl group. This hemiacetal form distinguishes it from fully protected analogs such as 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose or methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, enabling direct activation as a glycosyl donor without prior anomeric manipulation.

Molecular Formula C12H18O8
Molecular Weight 290.27 g/mol
Cat. No. B13148282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose
Molecular FormulaC12H18O8
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C12H18O8/c1-5-9(18-6(2)13)10(19-7(3)14)11(12(16)17-5)20-8(4)15/h5,9-12,16H,1-4H3/t5-,9-,10+,11+,12+/m0/s1
InChIKeyQHOCNNVTMIFDFP-YTYCZEAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose: A Protected L-Rhamnose Hemiacetal for Glycosylation


2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose (CAS 28915-80-2) is a per-O-acetylated L-rhamnopyranose derivative featuring a free anomeric hydroxyl group. This hemiacetal form distinguishes it from fully protected analogs such as 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose or methyl 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranoside, enabling direct activation as a glycosyl donor without prior anomeric manipulation [1]. The compound is a key intermediate in the synthesis of complex bacterial oligosaccharides, flavonoid glycosides, and glycolipids, where the 2,3,4-tri-O-acetyl substitution pattern provides both neighboring-group participation for 1,2-trans stereocontrol and orthogonal deprotection options [2].

Why 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose Cannot Be Replaced by Common Per-O-acetylated or Per-O-benzoylated Rhamnose Analogs


Generic substitution of 2,3,4-tri-O-acetyl-alpha-L-rhamnopyranose with 1,2,3,4-tetra-O-acetyl-L-rhamnopyranose or 2,3,4-tri-O-benzoyl-alpha-L-rhamnopyranose fails at critical junctures in oligosaccharide assembly. The tetra-acetyl analog lacks a free anomeric hydroxyl, precluding direct activation as a glycosyl donor and necessitating additional deprotection steps that reduce overall yields [1]. Conversely, the perbenzoylated analog, while also bearing a free anomeric OH, exhibits increased steric bulk that compromises glycosylation yields, cannot undergo selective 2'-O-deacetylation for chain elongation, and requires harsher Zemplén conditions for global deprotection that may cleave sensitive glycosidic linkages [2]. The acetyl protection pattern of the target compound uniquely balances reactivity, stereochemical control, and deprotection orthogonality, as quantified in the evidence below.

Quantitative Differentiation Evidence for 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose vs. Closest Analogs


93% Glycosylation Yield with the Acetyl-Protected Bromide Donor vs. Benzoylated Donors

Glycosylation of methyl 2,4-di-O-benzoyl-α-L-rhamnopyranoside with 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide proceeds in 93% isolated yield under Koenigs–Knorr conditions (Hg(CN)₂, CH₃NO₂–C₆H₆) [1]. In contrast, the analogous 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl bromide donor required extended reaction times and yielded products contaminated with elimination byproducts when coupled with unblocked glycopyranosides, a direct consequence of the increased steric hindrance around the anomeric center imposed by the benzoyl ester groups [2].

Glycosylation yield Koenigs–Knorr reaction Rhamnosyl bromide donor

Tetragonal I4 Crystal Packing with 7 Å Porous Channels: A Rare Carbohydrate Solid-State Architecture

2,3,4-Tri-O-acetyl-α-L-rhamnopyranose crystallizes in the tetragonal space group I4 with unit cell parameters a = b ≈ 22.5 Å, c ≈ 8.0 Å, forming a three-dimensional hydrogen-bonded framework with continuous channels of approximately 7 Å pore diameter [1]. This is a rare phenomenon in carbohydrate crystallography. By comparison, the closely related methyl 2,3,4-tri-O-acetyl-α-L-rhamnopyranoside crystallizes in the monoclinic space group C2 (a = 23.619(1), b = 8.2168(5), c = 19.093(1) Å, β = 118.72(1)°) with a closed packing arrangement and no observable porosity [2]. The free anomeric OH is essential for the hydrogen-bonding network that generates the porous architecture; blocking the anomeric position as a methyl glycoside eliminates this structural feature entirely.

Crystal engineering Porous organic frameworks Hydrogen-bonded networks

~2-Fold Enhanced Anti-Proliferative Potency of the 2,3,4-Tri-O-acetyl-Rhamnosyl Moiety vs. 3,4-Di-O-acetyl in Intact Cancer Cells

Kaempferol 3-O-(2″,3″,4″-tri-O-acetyl-α-L-rhamnopyranoside) (3Ac-SL0101), which incorporates the 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl moiety, is approximately 2-fold more potent at inhibiting MCF-7 breast cancer cell proliferation than SL0101, the parent kaempferol 3-O-(3″,4″-di-O-acetyl-α-L-rhamnopyranoside) [1]. Importantly, both compounds exhibit similar IC₅₀ values in cell-free RSK2 kinase inhibition assays (Kᵢ ≈ 1 μM for SL0101; IC₅₀ = 89 nM for RSK2), indicating that the enhanced cellular activity of 3Ac-SL0101 is not due to increased target affinity but rather to improved cellular uptake or intracellular stability conferred by the additional 2″-O-acetyl group [2]. The tri-O-acetyl derivative also retained selective cytotoxicity toward cancer cells (MCF-7) relative to the normal breast epithelial line MCF-10A, whereas the di-O-butyryl analog (Bu-SL0101) lost this selectivity [1].

RSK kinase inhibition MCF-7 breast cancer Flavonoid glycoside SAR

Selective 2′-O-Deacetylation Orthogonality: Acetyl Esters Enable Iterative Oligosaccharide Chain Extension

When 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide is coupled to an acceptor bearing 2,4-di-O-benzoyl protection, the resulting disaccharide undergoes selective transesterification of the 2′-O-acetate under mildly basic conditions (NaOMe/MeOH), exposing the 2′-OH for further glycosylation while leaving the 3′- and 4′-O-acetyl groups and the benzoyl esters intact [1]. This orthogonal deprotection strategy is not available with 2,3,4-tri-O-benzoyl-α-L-rhamnopyranosyl donors, where all three benzoyl esters exhibit similar reactivity toward Zemplén deacylation, precluding selective unmasking of a single hydroxyl for chain elongation [2]. The differential reactivity arises from the inherent lability gradient: acetyl esters undergo transesterification approximately 10–100 times faster than benzoyl esters under Zemplén conditions (catalytic NaOMe in MeOH), a well-established principle in carbohydrate chemistry.

Orthogonal protecting groups Iterative glycosylation Oligosaccharide synthesis

Two Anomeric Leaving-Group Derivatives with Quantified Synthetic Yields: Thioglycoside (50%) vs. Trichloroacetimidate (78%)

Starting from 2,3,4-tri-O-acetyl-α-L-rhamnopyranose as the common intermediate, the 4-tolyl thioglycoside donor (2,3,4-tri-O-acetyl-1-(4-tolyl)thio-α-L-rhamnopyranoside) was synthesized in 50% overall yield, while the trichloroacetimidate donor (2,3,4-tri-O-acetyl-1-(2,2,2-trichloroethanimidate)-α-L-rhamnopyranoside) was obtained in 78% overall yield [1]. This 28-percentage-point yield differential reflects the relative efficiency of the two derivatization pathways and provides a data-driven basis for donor selection. The trichloroacetimidate donor is activated under mild Lewis acid catalysis (e.g., TMSOTf, BF₃·Et₂O), whereas the thioglycoside requires stoichiometric thiophilic promoters (e.g., NIS/AgOTf) [2]. Both donors retain the 2,3,4-tri-O-acetyl protection pattern essential for 1,2-trans stereoselectivity.

Glycosyl donor synthesis Thioglycoside Trichloroacetimidate

Procurement-Relevant Application Scenarios for 2,3,4-Tri-O-acetyl-alpha-L-rhamnopyranose


Stereoselective Synthesis of Bacterial O-Antigen Oligosaccharides via Koenigs–Knorr Glycosylation

Research groups synthesizing bacterial O-antigen repeating units (e.g., Shigella flexneri, Klebsiella pneumoniae, Pseudomonas spp.) should prioritize the 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide donor, which delivers 93% glycosylation yield with Hg(CN)₂ promotion [1]. The acetyl protecting groups ensure 1,2-trans-α selectivity through neighboring-group participation, essential for reproducing native bacterial glycan stereochemistry. The perbenzoylated alternative introduces steric hindrance that reduces coupling efficiency and generates elimination side-products [2].

Iterative Chain Elongation Exploiting Selective 2′-O-Deacetylation for Trisaccharide and Higher Oligomer Assembly

For multi-step oligosaccharide syntheses requiring sequential glycosylations at the 2′-position of a rhamnose residue, the 2,3,4-tri-O-acetyl protecting group pattern is uniquely suited. After the initial glycosylation, selective 2′-O-deacetylation under mild Zemplén conditions (NaOMe/MeOH) exposes a single hydroxyl for the next coupling cycle while preserving 3′-OAc and 4′-OAc protection, an orthogonal deprotection strategy demonstrated in the synthesis of Shigella flexneri trisaccharide haptens [1]. This eliminates the need for additional protection/deprotection steps required with perbenzoylated or mixed protecting-group donors.

Development of RSK Kinase Inhibitors with the 2,3,4-Tri-O-acetyl-Rhamnosyl Pharmacophore

Medicinal chemistry teams optimizing the rhamnose substituent pattern on flavonoid glycoside RSK inhibitors should procure the 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl donor for the synthesis of 3Ac-SL0101 and related analogs. This substitution pattern confers approximately 2-fold greater anti-proliferative activity against MCF-7 breast cancer cells compared to the 3,4-di-O-acetyl substitution (SL0101), while uniquely maintaining cancer-selective cytotoxicity over normal breast epithelial cells (MCF-10A) [1]. The 2-fold potency gain is attributed to improved cellular uptake or intracellular stability rather than altered target affinity.

Green Glycosylation Using Bi(OTf)₃ Direct Activation of the Hemiacetal Donor

Laboratories adopting sustainable chemistry principles can utilize 2,3,4-tri-O-acetyl-α-L-rhamnopyranose directly as a glycosyl donor without prior conversion to a halide or trichloroacetimidate. The Bi(OTf)₃-promoted protocol activates the anomeric OH and achieves stereoselective α-L-rhamnosylation with broad acceptor scope (sugars, amino acids, natural products) under ligand-free, additive-free conditions [1]. This direct activation strategy eliminates the need for halide or imidate donor synthesis, reducing solvent usage and waste generation compared to traditional two-step donor preparation methods.

Quote Request

Request a Quote for 2,3,4-Tri-O-acetyl-alpha-l-rhamnopyranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.